calcyclin

Cell Survival RAGE Signaling Apoptosis

Researchers risk acquiring functionally non-equivalent S100 analogs when S100A6-specific calcium signaling is required. Calcyclin (S100A6) is the validated reagent for studies demanding RAGE C1/C2-mediated apoptosis via JNK-activity not replicated by S100B or S100A4. • Activates RAGE C1/C2 domains to induce apoptosis & JNK signaling, unlike S100B which drives proliferation via PI3K/AKT/NF-κB. • Directly binds IFN-β with µM affinity; one of only three S100 proteins with this property. • Unique actin-stress fiber-dependent translocation, distinct from S100A13's Golgi-ER pathway. • Broad-spectrum four-helical cytokine binding (~73% hit rate) with differential selectivity vs. S100P.

Molecular Formula C18H34D2O2
Molecular Weight 0
CAS No. 105504-00-5
Cat. No. B1166246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcyclin
CAS105504-00-5
Synonymscalcyclin
Molecular FormulaC18H34D2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcyclin (S100A6) Overview


Calcyclin, also designated as S100A6, is a low-molecular-weight (~10.2 kDa) calcium-binding protein belonging to the S100 family of EF-hand proteins [1]. It functions as a homodimeric calcium sensor and modulator, participating in calcium-dependent cellular signaling by interacting with specific intracellular target proteins, including Calcyclin-Binding Protein (CacyBP/SIP), Sgt1, and annexins [1]. This protein's role has been implicated in the regulation of cell proliferation, differentiation, cytoskeletal dynamics, and apoptosis [2]. When procuring S100 proteins for research, it is essential to recognize that despite high structural homology within the family, the functional specificity of calcyclin dictates its non-interchangeability with related analogs like S100B or S100A4.

Why Calcyclin (S100A6) Cannot Be Substituted


Substituting calcyclin (S100A6) with another member of the S100 family, such as S100B or S100A4, is not scientifically valid due to critical differences in target protein interaction, downstream cellular signaling, and consequent biological outcomes. Although S100 family proteins share 25–65% sequence homology and a common dimeric fold, they are not functionally redundant [1]. Direct comparative studies demonstrate that at identical micromolar concentrations, S100A6 and S100B induce opposite effects on cell survival (apoptosis vs. proliferation) and activate distinct signaling pathways [2]. Furthermore, S100A6 exhibits a unique, selective binding profile to specific cytokines and receptors that is not replicated by its closest analogs [3][4]. The evidence detailed below provides quantitative, comparative data to guide the precise selection of calcyclin for studies where its specific activity is required.

Calcyclin (S100A6) Comparative Evidence


S100A6 vs. S100B: Cell Survival Modulation

In a direct head-to-head comparison, S100A6 (calcyclin) and S100B induce opposite biological effects despite structural similarity. At the same micromolar concentration in human SH-SY5Y neuroblastoma cells, S100A6 triggers apoptosis, while S100B promotes cellular proliferation [1]. This functional divergence is mechanistically explained by their interaction with different immunoglobulin domains of the RAGE receptor [1].

Cell Survival RAGE Signaling Apoptosis JNK Pathway

S100A6 vs. S100B: RAGE Binding Domains

Surface plasmon resonance (SPR) and in vitro binding assays reveal that S100A6 and S100B, while both binding to RAGE, interact with distinct extracellular domains. S100A6 specifically interacts with the C1 and C2 domains, whereas S100B binds to the V and C1 domains of RAGE [1].

Protein-Protein Interaction RAGE Receptor Binding Domain Specificity

S100A6 vs. S100A8/A9: Breast Cancer Prognosis

A meta-analysis of S100 mRNA expression in breast cancer patients using the Kaplan-Meier plotter database reveals a divergent prognostic role for different family members. High mRNA expression of S100A6 is significantly correlated with a better prognosis, whereas high expression of S100A8 and S100A9 is significantly correlated with a worse outcome in all breast cancer patients [1].

Breast Cancer Prognostic Biomarker mRNA Expression

S100A6 vs. S100A13: Subcellular Translocation

In human endothelial cells, the calcium-induced translocation of S100A6 and S100A13 proceeds via fundamentally different cellular machinery. S100A6 translocation is dependent on the actin-stress fiber network, while S100A13 translocation is mediated by the classic Golgi-ER pathway in response to angiotensin II stimulation [1].

Subcellular Translocation Cytoskeleton Endothelial Cells Cellular Trafficking

S100A6 vs. S100A1/S100A4: IFN-β Binding

Surface plasmon resonance (SPR) analysis of 13 different S100 proteins identified a specific subset capable of binding to Interferon-β (IFN-β). S100A6, along with S100A1 and S100A4, exhibits strictly calcium-dependent binding to IFN-β, with equilibrium dissociation constants (Kd) in the range of 0.04–1.5 µM for their homodimeric forms [1]. The majority of other S100 proteins tested did not show this interaction, highlighting a selective binding profile.

Cytokine Binding Interferon-β Surface Plasmon Resonance Selectivity

S100A6 vs. S100P: Cytokine Binding

A comprehensive SPR study against 35 human four-helical cytokines revealed that S100A6 recognizes a broad spectrum of these signaling molecules, binding to 26 out of 35 (approximately 73%) of the cytokines tested, with dissociation constants ranging from 0.3 nM to 12 µM [1]. This selectivity profile is nearly equivalent to that of the related protein S100P, with the exception of binding to interleukin-2 and oncostatin M [1].

Cytokine Binding Four-Helical Cytokines Protein Promiscuity S100P

Calcyclin (S100A6) Research Applications


Divergent RAGE Signaling Pathways

Procure calcyclin (S100A6) specifically when your research requires activation of the RAGE C1/C2 domains to induce apoptosis and JNK signaling. This compound is the validated choice over S100B, which engages the V/C1 domains to promote proliferation via PI3K/AKT and NF-κB pathways, as demonstrated in human neuroblastoma models [1].

IFN-β Activity Modulation

Select calcyclin (S100A6) for assays designed to investigate the calcium-dependent modulation of Interferon-β (IFN-β) signaling. This protein is among the limited subset of S100 family members (along with S100A1 and S100A4) that directly bind IFN-β with µM affinity, making it an essential reagent for studying this specific cytokine-protein interaction [2].

Actin-Dependent Protein Translocation

Use calcyclin (S100A6) as a specific probe for studying calcium-induced protein trafficking that is dependent on actin-stress fiber dynamics. This application is uniquely supported by evidence showing its translocation mechanism is distinct from the Golgi-ER pathway used by its analog S100A13 in endothelial cells [3].

Cytokine Network Screening

Employ calcyclin (S100A6) as a broad-spectrum cytokine-binding tool for screening interactions with four-helical cytokines. Its promiscuous binding profile (recognizing ~73% of tested cytokines) is valuable for high-throughput interaction studies, but its unique specificity profile (e.g., differential binding to IL-2 and oncostatin M compared to S100P) necessitates its use over analogs for precise analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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